5-Hydroxydopamine hydrochloride
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Overview
Description
5-Hydroxydopamine hydrochloride, also known as 3,4,5-Trihydroxyphenethylamine hydrochloride, is a chemical compound with the molecular formula C8H11NO3·HCl. It is a derivative of dopamine and is primarily used in scientific research to study the function of catecholaminergic neurons. This compound is known for its neurotoxic properties, which make it useful in creating animal models of neurodegenerative diseases such as Parkinson’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Hydroxydopamine hydrochloride can be synthesized through the hydroxylation of dopamine. The process involves the use of specific catalysts and controlled reaction conditions to ensure the selective addition of hydroxyl groups to the aromatic ring of dopamine. The reaction typically requires a strong oxidizing agent and a suitable solvent to facilitate the hydroxylation process .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors and precise control of reaction parameters such as temperature, pressure, and pH. The process may also include purification steps such as crystallization and filtration to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxydopamine hydrochloride undergoes several types of chemical reactions, including:
Reduction: Under certain conditions, it can be reduced to form less oxidized derivatives.
Substitution: The hydroxyl groups on the aromatic ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, superoxide radicals.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), ethanol.
Major Products Formed
Oxidation Products: Hydrogen peroxide, superoxide radicals.
Reduction Products: Less oxidized derivatives of 5-Hydroxydopamine.
Scientific Research Applications
5-Hydroxydopamine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of 5-Hydroxydopamine hydrochloride involves its uptake by catecholaminergic neurons through the dopamine transporter. Once inside the neuron, it undergoes oxidation by monoamine oxidase, producing toxic products such as hydrogen peroxide, catecholamine quinones, and reactive oxygen species. These toxic products cause oxidative stress and damage to cellular components, leading to the selective destruction of catecholaminergic neurons .
Comparison with Similar Compounds
Similar Compounds
6-Hydroxydopamine hydrochloride: Another neurotoxin used to study neurodegenerative diseases.
Dopamine hydrochloride: A neurotransmitter involved in various physiological processes.
3,4,5-Trihydroxybenzamide: A compound with similar hydroxylation patterns on the aromatic ring.
Uniqueness of 5-Hydroxydopamine Hydrochloride
This compound is unique due to its specific neurotoxic properties, which make it particularly useful for creating animal models of neurodegenerative diseases. Its ability to selectively target catecholaminergic neurons sets it apart from other similar compounds .
Properties
CAS No. |
5720-26-3 |
---|---|
Molecular Formula |
C8H12ClNO3 |
Molecular Weight |
205.64 g/mol |
IUPAC Name |
2-(3,4,5-trihydroxyphenyl)ethylazanium;chloride |
InChI |
InChI=1S/C8H11NO3.ClH/c9-2-1-5-3-6(10)8(12)7(11)4-5;/h3-4,10-12H,1-2,9H2;1H |
InChI Key |
WSZSSLCEWCKAKU-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1O)O)O)CCN.Cl |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)CC[NH3+].[Cl-] |
Key on ui other cas no. |
5720-26-3 |
Pictograms |
Irritant |
Related CAS |
1927-04-4 (Parent) |
Synonyms |
5-hydroxydopamine 5-hydroxydopamine hydrobromide 5-hydroxydopamine hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 5-hydroxydopamine hydrochloride?
A1: While the provided research paper [] focuses on the crystal and molecular structure of this compound, it does not explicitly state the molecular formula and weight. Further research from reliable sources would be needed to obtain this information.
Q2: Does the paper provide any spectroscopic data about this compound?
A2: The primary focus of the research paper [] is the analysis of crystal structure through X-ray diffraction. It does not delve into other spectroscopic data like NMR or IR. To get a comprehensive view of this compound's spectroscopic properties, consulting additional research articles or databases specializing in spectroscopic data is recommended.
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